molecular formula C8H14ClN3O B12627457 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride CAS No. 1196151-19-5

2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride

Cat. No.: B12627457
CAS No.: 1196151-19-5
M. Wt: 203.67 g/mol
InChI Key: UIVPDTCNKBUCIK-UHFFFAOYSA-N
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Description

2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride typically involves the reaction of 4-methoxy-6-methylpyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more advanced techniques, such as continuous flow synthesis, to ensure high yield and purity. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require an acidic or basic medium, while reduction reactions may require an inert atmosphere to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield a corresponding aldehyde or carboxylic acid, while reduction may yield an amine or alcohol.

Scientific Research Applications

2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Methoxy-6-methylpyrimidin-2-YL)ethanamine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of a methoxy group and a methyl group on the pyrimidine ring. This structural feature may confer specific chemical and biological properties, making it particularly useful in certain applications .

Properties

CAS No.

1196151-19-5

Molecular Formula

C8H14ClN3O

Molecular Weight

203.67 g/mol

IUPAC Name

2-(4-methoxy-6-methylpyrimidin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H13N3O.ClH/c1-6-5-8(12-2)11-7(10-6)3-4-9;/h5H,3-4,9H2,1-2H3;1H

InChI Key

UIVPDTCNKBUCIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CCN)OC.Cl

Origin of Product

United States

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